4-Methylene-5-oxo-L-proline methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylene-5-oxo-L-proline methyl ester, also known as MOPME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOPME is a synthetic analog of the natural amino acid proline and is widely used in scientific research for its unique properties.
Wirkmechanismus
4-Methylene-5-oxo-L-proline methyl ester works by inhibiting the activity of certain enzymes in the body, which can lead to a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis (programmed cell death). It has also been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methylene-5-oxo-L-proline methyl ester has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for specialized expertise to handle and use it safely.
Zukünftige Richtungen
There are several potential future directions for research on 4-Methylene-5-oxo-L-proline methyl ester. One area of interest is the development of new drugs based on its unique properties. Another area of research is the use of this compound as a catalyst in organic synthesis, which could have applications in the production of new materials and chemicals. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, this compound is a promising chemical compound with a range of potential applications in scientific research. Its unique properties make it a valuable tool for the development of new drugs and the synthesis of peptides and proteins. Further research is needed to fully understand its biochemical and physiological effects and to explore its potential applications in various fields.
Synthesemethoden
4-Methylene-5-oxo-L-proline methyl ester can be synthesized through a multi-step process involving the reaction of proline with formaldehyde and subsequent modifications. The synthesis of this compound is a complex process and requires a high level of expertise and precision.
Wissenschaftliche Forschungsanwendungen
4-Methylene-5-oxo-L-proline methyl ester has been extensively studied for its potential applications in various fields of scientific research. It has been used in the development of new drugs, as a catalyst in organic synthesis, and as a building block for the synthesis of peptides and proteins.
Eigenschaften
182073-75-2 | |
Molekularformel |
C7H9NO3 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
methyl (2S)-4-methylidene-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-4-3-5(7(10)11-2)8-6(4)9/h5H,1,3H2,2H3,(H,8,9)/t5-/m0/s1 |
InChI-Schlüssel |
FPEXMFLDKAVODR-YFKPBYRVSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CC(=C)C(=O)N1 |
SMILES |
COC(=O)C1CC(=C)C(=O)N1 |
Kanonische SMILES |
COC(=O)C1CC(=C)C(=O)N1 |
Synonyme |
L-Proline, 4-methylene-5-oxo-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.